(3-CHLORO-1-BENZOTHIOPHEN-2-YL)[4-(PHENYLSULFONYL)PIPERAZINO]METHANONE
Overview
Description
(3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene core, a chlorinated benzene ring, and a piperazine moiety linked to a phenylsulfonyl group. Its molecular formula is C26H23ClN2O3S, and it has a molecular weight of 479.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone typically involves multiple steps, starting with the preparation of the benzothiophene core. This can be achieved through cyclization reactions involving chlorinated benzene derivatives and sulfur-containing reagents. The piperazine moiety is then introduced through nucleophilic substitution reactions, followed by the attachment of the phenylsulfonyl group via sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rates. Purification steps such as recrystallization and chromatography are also essential to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of (3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
(3-Chloro-1-benzothiophen-2-yl)[4-(4-fluorophenyl)piperazino]methanone: Similar structure but with a fluorinated phenyl group.
(3-Chloro-1-benzothiophen-2-yl)[4-(2-pyridinyl)piperazino]methanone: Contains a pyridinyl group instead of a phenylsulfonyl group
Uniqueness
The uniqueness of (3-Chloro-1-benzothiophen-2-yl)[4-(phenylsulfonyl)piperazino]methanone lies in its combination of a benzothiophene core with a phenylsulfonyl piperazine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(3-chloro-1-benzothiophen-2-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-17-15-8-4-5-9-16(15)26-18(17)19(23)21-10-12-22(13-11-21)27(24,25)14-6-2-1-3-7-14/h1-9H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNGDJBWCIHCJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C3=CC=CC=C3S2)Cl)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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